molecular formula C8H12ClN5O2 B3051744 1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride CAS No. 35718-21-9

1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride

Cat. No.: B3051744
CAS No.: 35718-21-9
M. Wt: 245.67 g/mol
InChI Key: QKIPSGGEZYHRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride is a chemical compound with significant potential in various scientific fields It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride involves several steps. One common method includes the reaction of theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) with formaldehyde and ammonium chloride to introduce the aminomethyl group at the 8-position . The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing it from degrading incretin hormones. This leads to increased levels of these hormones, which help regulate blood glucose levels . The compound’s structure allows it to form stable interactions with the enzyme, enhancing its inhibitory potency.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A related compound with similar structural features but different biological activity.

    Caffeine: Another purine derivative with stimulant properties.

    Aminophylline: A compound that combines theophylline with ethylenediamine, used in the treatment of respiratory diseases.

Uniqueness

1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride is unique due to its specific aminomethyl substitution at the 8-position, which imparts distinct chemical and biological properties. This substitution enhances its potential as an enzyme inhibitor and broadens its applicability in medicinal chemistry.

Properties

IUPAC Name

8-(aminomethyl)-1,3-dimethyl-7H-purine-2,6-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2.ClH/c1-12-6-5(10-4(3-9)11-6)7(14)13(2)8(12)15;/h3,9H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIPSGGEZYHRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189240
Record name 1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35718-21-9
Record name 1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035718219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride
Reactant of Route 2
Reactant of Route 2
1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride
Reactant of Route 3
1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride
Reactant of Route 4
1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride
Reactant of Route 5
1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride
Reactant of Route 6
1H-Purine-2,6-dione, 8-(aminomethyl)-3,7-dihydro-1,3-dimethyl-, monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.